molecular formula C64H100N18O15S B12059080 [Sar9,Met(O2)11]-SUBSTANCE P

[Sar9,Met(O2)11]-SUBSTANCE P

Cat. No.: B12059080
M. Wt: 1393.7 g/mol
InChI Key: OUPXSLGGCPUZJJ-UHFFFAOYSA-N
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Description

[Sar9,Met(O2)11]-Substance P is a synthetic analog of the naturally occurring human neuropeptide Substance P. It is a neurokinin-1 receptor agonist, which means it binds to and activates the neurokinin-1 receptors. These receptors are found throughout the body, including in the central nervous system and the airways .

Preparation Methods

The synthesis of [Sar9,Met(O2)11]-Substance P involves the incorporation of sarcosine at position 9 and methionine sulfoxide at position 11 of the Substance P peptide sequence. The synthetic route typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Chemical Reactions Analysis

[Sar9,Met(O2)11]-Substance P undergoes various chemical reactions, including:

Scientific Research Applications

[Sar9,Met(O2)11]-Substance P has several scientific research applications:

Mechanism of Action

[Sar9,Met(O2)11]-Substance P exerts its effects by binding to the neurokinin-1 receptors (NK1R). Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological responses, including the modulation of pain, inflammation, and cellular growth. The compound has been shown to stimulate cellular growth in cell culture and promote wound healing of non-healing ulcers in humans .

Comparison with Similar Compounds

[Sar9,Met(O2)11]-Substance P is unique due to its specific modifications at positions 9 and 11, which enhance its stability and receptor selectivity. Similar compounds include:

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPXSLGGCPUZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H100N18O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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